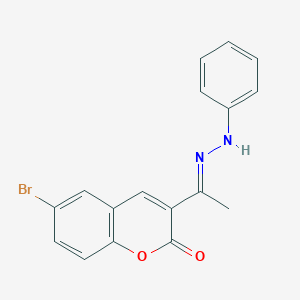

(E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of phenylhydrazone and coumarin . Phenylhydrazones are known to form part of the core structure of many organic compounds . Coumarins, on the other hand, are a type of organic compound that is often used in the manufacture of various pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, 3-(1’-(2’-Phenylhydrazono)ethyl)-coumarin-(7)-substituted derivatives, has been synthesized and characterized . The synthesis involved the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .Wissenschaftliche Forschungsanwendungen

X-Ray Supramolecular Structure and Synthesis

Research on the molecular structures of chromen-2-one derivatives reveals their potential in understanding the supramolecular architectures facilitated by various non-covalent interactions. For example, studies on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which are related to the (E)-6-bromo-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one, have been conducted to explore their oxidative cyclization processes and supramolecular structures. These compounds demonstrate significant potential in the field of crystal engineering and the development of materials with specific physical properties due to their ability to form complex structures through π-stacking and hydrogen bonding interactions (Padilla-Martínez et al., 2011).

Green Chemistry and Synthesis

The compound and its derivatives have also been explored in the context of green chemistry. One study describes a PEG-600 mediated one-pot reaction of 3-acetyl-2H-chromen-2-one with various thiols using an efficient green reagent, showcasing the compound's role in facilitating environmentally friendly synthetic pathways. This research underscores the importance of green solvents like PEG-600 in promoting sustainable chemical reactions, offering a path towards the synthesis of heterylthioacetylcoumarins or coumarinylthiazoles under mild conditions and with good yields (Srikrishna & Dubey, 2017).

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents another area where related compounds have been applied. Aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, for instance, have been cyclized under microwave irradiation to yield benzo[c]chromen-6-ones and their tetrahydro analogues. This method highlights the efficiency of microwave irradiation in organic synthesis, offering a rapid and high-yield approach to synthesizing chromen-2-one derivatives (Dao et al., 2018).

Crystal Structure Analysis

The crystal structure of chromen-2-one derivatives, such as 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one, has been analyzed to understand the conformational differences and supramolecular interactions present in these molecules. Such analyses are crucial for designing compounds with desired physical and chemical properties, including pharmaceuticals and materials (Caracelli et al., 2015).

Novel Synthesis of Anti-Tumor Agents

Compounds based on the chromen-2-one scaffold have been explored for their potential as precursors in the synthesis of novel anti-tumor agents. The synthesis of various heterocycles from these precursors demonstrates the versatility of chromen-2-one derivatives in medicinal chemistry, particularly in developing new treatments for cancer (Badrey & Gomha, 2012).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that many similar compounds interact with their targets through a process of binding at active sites, leading to changes in the target’s function .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s activity .

Eigenschaften

IUPAC Name |

3-[(E)-N-anilino-C-methylcarbonimidoyl]-6-bromochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-11(19-20-14-5-3-2-4-6-14)15-10-12-9-13(18)7-8-16(12)22-17(15)21/h2-10,20H,1H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILOOUNDEUZZOU-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2938360.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2938363.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide](/img/structure/B2938365.png)

![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)

![3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2938368.png)

![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)

![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)

![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)

![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)